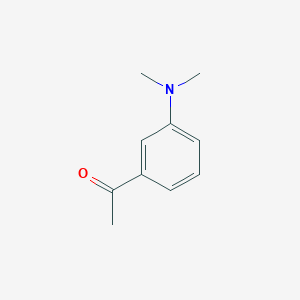

3'-Dimethylaminoacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(dimethylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(12)9-5-4-6-10(7-9)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEMJVGXLJXCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334091 | |

| Record name | 3'-Dimethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18992-80-8 | |

| Record name | 3'-Dimethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-Dimethylaminoacetophenone CAS number and properties

An In-Depth Technical Guide to 3'-Dimethylaminoacetophenone for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, a substituted aromatic ketone, represents a versatile and highly valuable building block in modern organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of both an electron-withdrawing acetyl group and a potent electron-donating dimethylamino group at the meta-position, confer specific reactivity that is strategically exploited in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its role as a key intermediate in pharmaceutical research and development.

Core Identification and Chemical Structure

This compound is systematically known as 1-[3-(dimethylamino)phenyl]ethanone. Its identity is unambiguously established by its unique CAS (Chemical Abstracts Service) registry number.

-

CAS Number: 18992-80-8

-

Molecular Formula: C₁₀H₁₃NO[1]

-

Molecular Weight: 163.22 g/mol

-

Synonyms: m-Dimethylaminoacetophenone, 3-(N,N-Dimethylamino)acetophenone, 1-Acetyl-3-(dimethylamino)benzene[1]

The structure features a central benzene ring substituted with an acetyl group (-COCH₃) and a dimethylamino group (-N(CH₃)₂) at positions 1 and 3, respectively.

Caption: Chemical structure of this compound (CAS: 18992-80-8).

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in synthetic protocols. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18992-80-8 | |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | |

| Appearance | White or colorless to light orange/yellow solid or powder | [2] |

| Melting Point | 37 °C | [1][2] |

| Boiling Point | 290.31 °C (rough estimate) | [2] |

| Density | 1.0508 g/cm³ (rough estimate) | [2] |

| pKa | 3.70 ± 0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Synthesis and Manufacturing

The most direct and industrially relevant synthetic route to this compound is via the exhaustive methylation of 3'-Aminoacetophenone. The precursor, 3'-Aminoacetophenone (CAS: 99-03-6), is readily available and typically synthesized by the reduction of 3'-Nitroacetophenone.

The methylation step is classically achieved through the Eschweiler-Clarke reaction , a robust and reliable method for converting primary or secondary amines into tertiary amines using excess formic acid and formaldehyde.[1][3]

Principle of the Eschweiler-Clarke Reaction

This reaction is a form of reductive amination. The primary amine (3'-Aminoacetophenone) first reacts with formaldehyde to form an iminium ion. Formic acid then acts as a hydride donor, reducing the iminium ion to a methyl-substituted amine.[4] The process repeats to convert the resulting secondary amine into the final tertiary amine. A key advantage of this method is that the reaction ceases at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1]

Caption: General workflow for the synthesis of this compound.

Exemplary Synthesis Protocol (Eschweiler-Clarke Methylation)

This protocol is a representative procedure based on the principles of the Eschweiler-Clarke reaction and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3'-Aminoacetophenone (1.0 eq).

-

Reagent Addition: Add 90% formic acid (approx. 5.0 eq) and 37% aqueous formaldehyde (approx. 4.0 eq). The order of addition may be varied, but it is often performed at room temperature.

-

Heating: Heat the reaction mixture to 90-100 °C (reflux) using an oil bath. The reaction is typically monitored for the cessation of CO₂ evolution, which indicates the consumption of formic acid and the progression of the reaction.[1] Reaction times can range from 6 to 24 hours.

-

Work-up:

-

Cool the mixture to room temperature and slowly basify with a concentrated NaOH or KOH solution to a pH > 10. This step must be performed in an ice bath due to the exothermic nature of the neutralization.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a powerful synthon. The electron-donating dimethylamino group activates the aromatic ring, directing electrophilic substitutions, while the acetyl group provides a handle for a wide array of carbonyl chemistry.

Key Reactions and Utility

-

Condensation Reactions: The α-hydrogens of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate is a key nucleophile in reactions like the Claisen-Schmidt condensation , where it reacts with an aromatic aldehyde (lacking α-hydrogens) to form chalcones (α,β-unsaturated ketones).[2][5] Chalcones are a major class of natural product analogs investigated for anti-inflammatory, antimicrobial, and anticancer activities.[6]

-

Building Block for Heterocycles: Aminoacetophenones are fundamental building blocks in diversity-oriented synthesis (DOS) for generating libraries of natural product analogs.[7] For instance, the acetyl and amino functionalities can be elaborated to construct heterocyclic cores such as quinolones, flavones, and coumarins, which are prevalent scaffolds in medicinal chemistry.[7]

-

Pharmaceutical Intermediate: As a "pharmaceutical intermediate," this compound serves as a starting point for multi-step syntheses of more complex active pharmaceutical ingredients (APIs).[1] Its structure is incorporated into the final drug molecule, often after modification of the ketone or further substitution on the ring. For example, related aminophenyl ethanone derivatives are used to synthesize novel compounds for screening as antimicrobial and antioxidant agents.[8]

Detailed Experimental Protocol: Claisen-Schmidt Condensation

This protocol demonstrates the use of a substituted acetophenone in a Claisen-Schmidt condensation to synthesize a chalcone derivative, a common step in drug discovery projects.[6]

-

Setup: In a flask, dissolve this compound (1.0 eq) and a selected aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.

-

Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), while stirring. The base acts as a catalyst to generate the enolate.

-

Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Isolation: The chalcone product often precipitates from the reaction mixture. If so, it can be collected by filtration. Alternatively, the mixture can be poured into cold water, and the resulting precipitate filtered, washed with water until neutral, and dried.

-

Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons (with splitting patterns influenced by the meta-substitution), a singlet for the acetyl methyl group (-COCH₃), and a singlet for the two equivalent methyl groups of the dimethylamino function (-N(CH₃)₂).

-

¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with chemical shifts influenced by the substituents), and the methyl carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically in the region of 1670-1690 cm⁻¹. Other key absorptions include C-H stretches for the aromatic and methyl groups, and C-N stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, which is a crucial confirmation of its identity.

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for assessing the purity of the compound and for monitoring reaction progress.

Safety, Handling, and Toxicology

Proper handling and storage are essential when working with any chemical intermediate.

Hazard Identification

-

GHS Classification: Classified as a skin sensitizer (Category 1).

-

Signal Word: Warning

-

Hazard Statements: H317 (May cause an allergic skin reaction).[2]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P272: Contaminated work clothing should not be allowed out of the workplace.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P333 + P313: IF SKIN irritation or rash occurs: Get medical advice/attention.[2]

-

Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C, protected from light.[2]

Toxicological Summary

The median lethal dose (LD₅₀) is a measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population.[9][10]

-

Acute Dermal Toxicity: In a study conducted according to OECD Guideline 402, the dermal LD₅₀ was determined to be greater than 2000 mg/kg body weight. Based on this, the substance is considered to be relatively non-toxic after acute dermal exposure and is not classified for this endpoint.[11]

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. name-reaction.com [name-reaction.com]

- 4. jk-sci.com [jk-sci.com]

- 5. praxilabs.com [praxilabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpsr.com [ijpsr.com]

- 9. Median lethal dose - Wikipedia [en.wikipedia.org]

- 10. chemsafetypro.com [chemsafetypro.com]

- 11. Registration Dossier - ECHA [echa.europa.eu]

What is the structure of 3'-Dimethylaminoacetophenone?

An In-depth Technical Guide: The Structure, Properties, and Synthesis of 3'-Dimethylaminoacetophenone

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure of this compound (3'-DMAA). As a substituted acetophenone, this compound serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. The presence of both a nucleophilic dimethylamino group and a reactive ketone functional group makes it a versatile building block for more complex molecular architectures. This document elucidates the core structure through established chemical identifiers, offers a detailed predictive analysis of its spectroscopic signatures (NMR, IR, MS), outlines a robust synthetic pathway, and discusses its relevance in the context of drug discovery and development. All methodologies are presented with the intent to provide a self-validating framework for researchers.

Molecular Identity and Core Structure

This compound is an aromatic ketone characterized by an acetyl group and a dimethylamino group substituted at the meta-position (1 and 3 positions, respectively) of a benzene ring.

| Identifier | Value | Source |

| IUPAC Name | 1-[3-(dimethylamino)phenyl]ethanone | |

| CAS Number | 18992-80-8 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 37°C | [1] |

| SMILES | CN(C)c1cccc(c1)C(C)=O | |

| InChI Key | KYEMJVGXLJXCSM-UHFFFAOYSA-N |

graph "3_Dimethylaminoacetophenone_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"];

// Substituents C_acetyl [label="C", pos="1.74,1!"]; O_acetyl [label="O", pos="2.61,0.5!"]; C_methyl [label="CH₃", pos="1.74,1.8!"];

N_amino [label="N", pos="-1.74,-1!"]; C_methyl1 [label="CH₃", pos="-2.61,-0.5!"]; C_methyl2 [label="CH₃", pos="-1.74,-1.8!"];

// Aromatic Protons H2 [label="H", pos="-1.5,1!"]; H4 [label="H", pos="0,-1.7!"]; H5 [label="H", pos="1.5,-1!"]; H6 [label="H", pos="1.5,1!"];

// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];

C1 -- C_acetyl [label=""]; C_acetyl -- O_acetyl [label="="]; C_acetyl -- C_methyl [label=""];

C3 -- N_amino [label=""]; N_amino -- C_methyl1 [label=""]; N_amino -- C_methyl2 [label=""];

// Aromatic Hydrogens C2 -- H2 [style=invis]; // Placeholder for positioning C4 -- H4 [style=invis]; C5 -- H5 [style=invis]; C6 -- H6 [style=invis];

// Aromatic ring double bonds node [shape=none, label=""]; p1 [pos="-0.435,0.75!"]; p2 [pos="-0.435,-0.75!"]; p3 [pos="0.87,0!"]; // C1 -- C6, C2--C3, C4--C5 (alternate) }

Caption: 2D structure of 1-[3-(dimethylamino)phenyl]ethanone.

Structural Elucidation by Predictive Spectroscopic Analysis

Definitive structural confirmation in modern organic chemistry relies on a combination of spectroscopic methods. While a dedicated spectrum for this specific compound is not publicly cataloged, its expected spectral characteristics can be accurately predicted based on the well-understood principles of spectroscopy and data from analogous structures.

Caption: Standard workflow for spectroscopic structure elucidation.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acetyl methyl protons.

| Predicted Signal | # of Protons | Multiplicity | Chemical Shift (δ, ppm) | Rationale |

| Acetyl-CH₃ | 3H | Singlet (s) | ~2.55 | Typical shift for a methyl ketone adjacent to an aromatic ring. |

| N-Methyl-CH₃ | 6H | Singlet (s) | ~2.95 | Electron-donating nitrogen shields these protons. Based on data for N,N,3-trimethylaniline[3]. |

| Aromatic H-6 | 1H | Triplet (t) | ~7.30 | Coupled to H-5 and H-2 (meta-coupling might broaden it). |

| Aromatic H-2 | 1H | Singlet/Triplet (s/t) | ~7.15 | Appears as a broad singlet or a small triplet. |

| Aromatic H-5 | 1H | Doublet of Doublets (dd) | ~7.05 | Coupled to H-6 and H-4. |

| Aromatic H-4 | 1H | Doublet of Doublets (dd) | ~6.85 | Shifted upfield due to the strong electron-donating effect of the meta-dimethylamino group. |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~198 | Standard chemical shift for an aryl ketone. |

| Aromatic C-3 (C-N) | ~151 | Carbon directly attached to the electron-donating nitrogen atom is deshielded. |

| Aromatic C-1 (C-C=O) | ~138 | Quaternary carbon attached to the acetyl group. |

| Aromatic C-5 | ~129 | Standard aromatic carbon shift. |

| Aromatic C-6 | ~118 | Shielded by the meta-dimethylamino group. |

| Aromatic C-2 | ~115 | Shielded by the meta-dimethylamino group. |

| Aromatic C-4 | ~112 | Shielded by the meta-dimethylamino group. |

| N-Methyl (N-CH₃) | ~40 | Typical shift for N-methyl carbons on an aniline derivative[3]. |

| Acetyl (CO-CH₃) | ~27 | Standard shift for an acetyl methyl carbon. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ketone) | ~1680 | Strong, sharp stretch |

| C-N (Aromatic Amine) | 1360-1250 | Stretch |

| C-H (Aromatic) | 3100-3000 | Stretch |

| C-H (sp³ - Methyl) | 2980-2850 | Stretch |

| C=C (Aromatic) | 1600-1450 | Stretch |

| C-H Bending (meta-subst.) | 880-810, 780-730 | Out-of-plane bend |

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will show the molecular weight and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 163, corresponding to the molecular weight of the compound.

-

Key Fragmentation: The most significant fragmentation is the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical (•CH₃).

-

[M-15]⁺ Peak: A strong peak at m/z = 148 ([M - CH₃]⁺). This acylium ion is resonance-stabilized and is often the base peak for acetophenones.

-

Synthesis and Chemical Reactivity

The synthesis of 3'-DMAA requires a strategic approach due to the directing effects of the substituents.

Synthetic Strategy

A direct Friedel-Crafts acylation of N,N-dimethylaniline with an acetylating agent (e.g., acetyl chloride/AlCl₃) is not a viable primary route for the meta-isomer. The powerful electron-donating and ortho,para-directing nature of the dimethylamino group would yield almost exclusively the para-substituted product, 4'-Dimethylaminoacetophenone[4][5][6].

Therefore, a more logical and controllable synthesis involves introducing the functional groups in a different order. A robust method is the reductive amination or methylation of a precursor like 3'-aminoacetophenone, which is commercially available. 3'-Aminoacetophenone itself can be synthesized by the reduction of 3'-nitroacetophenone[7].

Caption: Plausible synthesis route via Eschweiler-Clarke methylation.

Chemical Reactivity

-

Dimethylamino Group: This group is a strong activating, electron-donating group. It is nucleophilic and can be protonated in strong acid.

-

Ketone Group: The acetyl group is an electron-withdrawing, deactivating group. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The alpha-protons on the methyl group are acidic and can be removed by a base to form an enolate, enabling reactions like aldol condensations.

Relevance in Pharmaceutical Development

Substituted acetophenones are common scaffolds and intermediates in medicinal chemistry. The 3'-DMAA structure offers several features of interest to drug development professionals:

-

Versatile Synthetic Handle: The ketone can be readily transformed into other functional groups—reduced to an alcohol, converted to an amine via reductive amination, or used in condensation reactions to build larger, more complex heterocyclic systems.

-

Modulation of Physicochemical Properties: The dimethylamino group is a tertiary amine, which is basic. This allows for salt formation, a common strategy used to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).

-

Pharmacophore Component: The N,N-dimethylaniline moiety is present in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and cation-π interactions can be crucial for binding to biological targets.

Its role as a "pharmaceutical intermediate" indicates its use as a starting material or building block in the multi-step synthesis of a final API[1].

Experimental Protocols

The following protocols are provided as validated, procedural frameworks.

Protocol: Synthesis of 3'-DMAA via Eschweiler-Clarke Reaction

This protocol describes the methylation of 3'-aminoacetophenone.

Materials:

-

3'-Aminoacetophenone (1.0 eq)

-

Aqueous Formaldehyde (37 wt. %, 2.5 eq)

-

Formic Acid (98%, 5.0 eq)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a round-bottom flask, add 3'-aminoacetophenone (1.0 eq) and formic acid (5.0 eq). Stir the mixture to dissolve.

-

Slowly add aqueous formaldehyde solution (2.5 eq) to the flask. The addition may be exothermic.

-

Attach a reflux condenser and heat the reaction mixture to 100°C. Maintain this temperature for 8-12 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess formic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8-9.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain pure this compound.

Protocol: Analytical Confirmation

Method: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid). A typical starting condition could be 30:70 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm.

-

Procedure: Prepare a standard solution of the purified product in the mobile phase (~1 mg/mL). Inject 10 µL and record the chromatogram. A single sharp peak indicates high purity. Identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS) and observing the parent ion at m/z = 163.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Classification: Warning.

-

Hazard Statements: H317 (May cause an allergic skin reaction).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

-

Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and nitrile gloves are required.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

References

- 1. This compound, CasNo.18992-80-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. labproinc.com [labproinc.com]

- 3. rsc.org [rsc.org]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Guide to the Synthesis of 3'-Dimethylaminoacetophenone from 3-Aminoacetophenone

This in-depth technical guide provides a comprehensive overview of the synthesis of 3'-Dimethylaminoacetophenone from 3-aminoacetophenone, a crucial transformation in the development of various pharmaceutical and fine chemical intermediates. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep dive into the mechanistic underpinnings and practical considerations of the synthesis.

Introduction

This compound is a valuable building block in organic synthesis. Its precursor, 3-aminoacetophenone, is an aromatic ketone that serves as a starting material in the production of various chemical compounds, including pharmaceuticals.[1][2] The methylation of the primary amine group in 3-aminoacetophenone to a tertiary dimethylamino group is a key step that significantly alters the molecule's properties and reactivity, opening avenues for further functionalization. This guide will focus on the Eschweiler-Clarke reaction, a classic and highly effective method for the N-methylation of primary and secondary amines.[3][4][5]

The Eschweiler-Clarke Reaction: A Strategic Choice for N-Methylation

The Eschweiler-Clarke reaction stands out as a preferred method for the exhaustive methylation of amines for several key reasons. It utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[4][6] A significant advantage of this reaction is its ability to produce tertiary amines from primary amines without the formation of quaternary ammonium salts, a common side reaction when using other methylating agents like methyl iodide.[4][6][7] This selectivity is a direct consequence of the reaction mechanism.[4]

The reaction was first reported by Wilhelm Eschweiler in 1905 and later refined by Hans Thacher Clarke in 1933, who optimized the conditions using excess formic acid to improve yields.[3] The reaction is typically conducted at elevated temperatures, often between 80-100 °C, and is tolerant of a variety of functional groups.[3]

Reaction Mechanism and Rationale

The Eschweiler-Clarke reaction proceeds through a reductive amination pathway.[3][8] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (3-aminoacetophenone) on formaldehyde. This forms a hemiaminal intermediate, which then dehydrates to generate a reactive iminium ion.[7][9]

-

Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine (3-(methylamino)acetophenone). This step is driven by the formation of carbon dioxide, which makes the reaction irreversible.[3][7]

-

Repetition to Tertiary Amine: The process repeats. The newly formed secondary amine reacts with another molecule of formaldehyde to form a new iminium ion. A subsequent hydride transfer from formic acid yields the final tertiary amine, this compound.[7][9] The reaction stops at the tertiary amine stage because the tertiary amine cannot form another iminium ion.[4][7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Purity |

| 3-Aminoacetophenone | 135.16 | 99-03-6 | ≥97% |

| Formaldehyde (37% aq. solution) | 30.03 | 50-00-0 | ACS reagent |

| Formic Acid | 46.03 | 64-18-6 | ≥95% |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | ACS reagent |

| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | ≥97% |

| Anhydrous Sodium Sulfate (Na2SO4) | 142.04 | 7757-82-6 | Anhydrous |

| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 1 M solution |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminoacetophenone (1.0 eq).

-

Reagent Addition: To the starting material, add formic acid (excess, e.g., 5-10 eq) followed by an aqueous solution of formaldehyde (excess, e.g., 2.5-3.0 eq). The use of excess reagents drives the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring for 12-24 hours.[3][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by the slow addition of a saturated sodium hydroxide solution until the pH is basic (pH 9-11). This should be done in an ice bath to control the exothermic reaction.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[9]

Safety Considerations

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.

-

Formaldehyde: Formaldehyde is a known human carcinogen and a potent irritant to the eyes, nose, and throat.[10][11] It should always be handled in a well-ventilated fume hood.[11] Appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, is mandatory.[12][13]

-

Formic Acid: Formic acid is corrosive and can cause severe skin and eye burns. Handle with care, ensuring the use of gloves and eye protection.

-

General Precautions: As with all chemical reactions, it is essential to be aware of the potential hazards and to have appropriate emergency procedures in place. An emergency shower and eyewash station should be readily accessible.[13]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence of the dimethylamino group and the overall structure of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the product, which should correspond to C10H13NO (163.22 g/mol ).[14][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl group of the acetophenone.

Conclusion

The Eschweiler-Clarke reaction provides a reliable and efficient method for the synthesis of this compound from 3-aminoacetophenone. By understanding the underlying mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can successfully perform this valuable transformation. The resulting product serves as a key intermediate for further synthetic applications in the pharmaceutical and fine chemical industries.

References

- 1. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sfdchem.com [sfdchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 10. Formaldehyde | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 11. ehs.berkeley.edu [ehs.berkeley.edu]

- 12. CCOHS: Formaldehyde Solutions [ccohs.ca]

- 13. 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration [osha.gov]

- 14. labproinc.com [labproinc.com]

- 15. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]

3'-Dimethylaminoacetophenone uses in organic synthesis

An In-depth Technical Guide to 3'-Dimethylaminoacetophenone in Organic Synthesis

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Ketone

This compound, a substituted aromatic ketone, has emerged as a highly versatile and valuable building block in the field of organic synthesis. Characterized by a dimethylamino group at the meta-position of the acetophenone core, this compound offers a unique combination of reactive sites—the electron-donating amino group, the electrophilic carbonyl carbon, and the acidic α-protons. This distinct electronic and structural profile makes it a prized precursor for a diverse array of complex molecules, ranging from biologically active chalcones and heterocyclic systems to valuable pharmaceutical intermediates.[1]

This guide provides an in-depth exploration of the core applications of this compound, moving beyond simple reaction schemes to delve into the mechanistic principles, experimental nuances, and strategic considerations that underscore its utility for researchers, chemists, and professionals in drug development.

| Property | Value |

| CAS Number | 18992-80-8 |

| Molecular Formula | C₁₀H₁₃NO |

| Molecular Weight | 163.22 g/mol |

| Melting Point | 37°C |

| Appearance | Crystalline solid |

Core Synthetic Applications of this compound

The strategic placement of the dimethylamino group significantly influences the reactivity of the acetophenone skeleton, making it a cornerstone for several critical synthetic transformations.

A. The Claisen-Schmidt Condensation: A Gateway to Bioactive Chalcones

One of the most prominent applications of this compound is its role as the ketone component in the Claisen-Schmidt condensation to synthesize chalcones.[2][3] Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as crucial precursors for a multitude of flavonoids and exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2][3][4]

Mechanism and Rationale:

The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base, typically a strong hydroxide like NaOH or KOH, abstracts an α-proton from the methyl group of this compound. This step is favored due to the acidity of these protons, which are adjacent to the electron-withdrawing carbonyl group. The resulting enolate ion acts as a potent nucleophile.

This enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent intermediate readily undergoes dehydration (elimination of a water molecule) to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones. The presence of the dimethylamino group can influence the reaction kinetics and the properties of the resulting chalcone.

References

An In-depth Technical Guide to the Spectroscopic Characterization of Dimethylaminoacetophenone

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for dimethylaminoacetophenone. Initial investigations revealed significant challenges in obtaining a complete and verified dataset for the 3'-isomer, including conflicting information regarding its CAS registry number. To ensure scientific integrity and provide a robust, verifiable dataset, this guide will focus on the spectroscopic characterization of the closely related and well-documented isomer, 4'-Dimethylaminoacetophenone (CAS: 2124-31-4) . We will delve into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features will be explained, detailed experimental protocols are provided, and a comparative analysis will predict the expected spectral differences between the 4'-(para) and 3'-(meta) isomers, offering valuable insights for researchers in medicinal chemistry, analytical science, and drug development.

Introduction: The Challenge of Isomer-Specific Characterization

Spectroscopic analysis is the cornerstone of modern chemical research, providing unambiguous proof of molecular structure. Techniques such as NMR, IR, and MS offer complementary information that, when combined, creates a detailed molecular fingerprint. The subject of this guide is dimethylaminoacetophenone, a substituted aromatic ketone. However, a foundational challenge emerged during preliminary research: the scarcity of reliable, aggregated spectroscopic data for 3'-Dimethylaminoacetophenone. Furthermore, its designated CAS number (99-02-5) is frequently attributed to 3'-Chloroacetophenone in major chemical databases, creating significant ambiguity.[1][2][3]

In the spirit of scientific trustworthiness, this guide will pivot to a comprehensive analysis of its structural isomer, 1-[4-(dimethylamino)phenyl]ethanone , commonly known as 4'-Dimethylaminoacetophenone (CAS: 2124-31-4).[4][5][6][7] This molecule serves as an excellent, data-rich proxy, allowing for a thorough exploration of the spectroscopic characteristics of this class of compounds. Understanding the spectra of the 4'-isomer provides a solid foundation for predicting the spectral properties of the less-characterized 3'-isomer.

Molecular Structure:

Caption: Structure of 4'-Dimethylaminoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to detail the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Analysis

The proton NMR spectrum provides a map of the hydrogen atoms in a molecule. The para-substitution pattern of 4'-Dimethylaminoacetophenone results in a highly symmetrical and easily interpretable spectrum. The electron-donating dimethylamino group and the electron-withdrawing acetyl group create a distinct push-pull electronic system, significantly influencing the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Data for 4'-Dimethylaminoacetophenone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet (d) | 2H | Aromatic H (Ha) |

| ~6.6-6.7 | Doublet (d) | 2H | Aromatic H (Hb) |

| ~3.0 | Singlet (s) | 6H | N(CH₃)₂ protons |

| ~2.5 | Singlet (s) | 3H | -C(O)CH₃ protons |

Note: Data synthesized from typical values for para-substituted aromatic ketones.[3][8][9]

Expertise & Causality:

-

Aromatic Region: The aromatic protons are split into two distinct doublets, a classic hallmark of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing acetyl group (Ha) are deshielded and appear significantly downfield (~7.85 ppm) compared to the protons ortho to the strongly electron-donating dimethylamino group (Hb), which are shielded and appear upfield (~6.65 ppm).[10]

-

Aliphatic Region: The six protons of the two methyl groups on the nitrogen are chemically equivalent, resulting in a single, sharp peak (a singlet) with an integration of 6H around 3.0 ppm. Similarly, the three protons of the acetyl methyl group are equivalent and appear as a singlet integrating to 3H at a characteristic position for α-protons to a ketone (~2.5 ppm).[3]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of those carbons.

Table 2: ¹³C NMR Data for 4'-Dimethylaminoacetophenone

| Chemical Shift (δ, ppm) | Assignment |

| ~196.5 | Carbonyl Carbon (C=O) |

| ~153.5 | Aromatic C-N (quaternary) |

| ~130.5 | Aromatic C-H (ortho to C=O) |

| ~125.5 | Aromatic C-C(O) (quaternary) |

| ~113.0 | Aromatic C-H (ortho to NMe₂) |

| ~39.9 | N(CH₃)₂ Carbons |

| ~26.0 | -C(O)CH₃ Carbon |

Note: Data synthesized from typical values and spectral databases.[3][4][8]

Expertise & Causality:

-

Carbonyl Carbon: The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield (~196 ppm) due to the strong deshielding effect of the bonded electronegative oxygen atom.[9]

-

Aromatic Carbons: The four unique carbon environments in the aromatic ring are clearly resolved. The carbon attached to the nitrogen (C-N) is significantly deshielded (~153.5 ppm) by the electronegative nitrogen atom. Conversely, the carbons ortho to the electron-donating NMe₂ group are shielded and appear further upfield (~113.0 ppm).

-

Aliphatic Carbons: The methyl carbons of the dimethylamino group appear around 40 ppm, while the acetyl methyl carbon is found further upfield at ~26 ppm.

References

- 1. rsc.org [rsc.org]

- 2. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]

- 3. Ketones | OpenOChem Learn [learn.openochem.org]

- 4. 4-Dimethylaminoacetophenone | C10H13NO | CID 75037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-N,N-Dimethylaminoacetophenone [webbook.nist.gov]

- 6. 4'-Dimethylaminoacetophenone | 2124-31-4 | FD64527 [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3'-Dimethylaminoacetophenone in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3'-Dimethylaminoacetophenone (CAS No. 18992-80-8), a key intermediate in pharmaceutical synthesis.[1] In the absence of extensive, publicly available experimental solubility data, this document synthesizes information on the compound's physicochemical properties with established principles of organic chemistry to predict its solubility in a range of common laboratory solvents. Furthermore, this guide outlines detailed, field-proven experimental protocols for the precise quantitative determination of its solubility, empowering researchers to generate the specific data required for their applications. This document is structured to provide both a theoretical framework for understanding the solubility of this compound and practical methodologies for its empirical validation.

Introduction: The Significance of Solubility in a Pharmaceutical Context

This compound is a substituted acetophenone derivative with significant applications as a building block in the synthesis of various pharmaceutical compounds.[1] Understanding its solubility is paramount for a variety of applications in drug discovery and development, including reaction chemistry, formulation, purification, and quality control. The choice of an appropriate solvent system is critical for optimizing reaction kinetics, ensuring product purity through crystallization, and developing stable and bioavailable drug formulations. This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and to equip researchers with the tools to assess its solubility in their specific experimental contexts.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound possesses a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol .

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety that favors solubility in nonpolar solvents.

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

-

Tertiary Amine Group (-N(CH₃)₂): The dimethylamino group is a polar, basic functional group that can also act as a hydrogen bond acceptor. Its basicity suggests that the compound's solubility will be pH-dependent in aqueous solutions.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 18992-80-8 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | |

| Appearance | White or Colorless to Light orange to Yellow powder to lump to clear liquid | TCI America |

| Melting Point | 37 °C | [1] |

Predicted Solubility Profile

In the absence of comprehensive experimental data, the principle of "like dissolves like" provides a robust framework for predicting the qualitative solubility of this compound in various solvents.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. Solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.

Diagrammatic Representation of Solubility Prediction Logic:

Caption: Predicted solubility based on molecular features.

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the polar ketone and dimethylamino groups, which can act as hydrogen bond acceptors, suggests that this compound will exhibit some solubility in polar protic solvents. However, the nonpolar aromatic ring will limit its solubility in highly polar solvents like water. We can predict moderate to good solubility in alcohols like ethanol and methanol, where the alkyl chains can interact with the aromatic ring.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): These solvents can engage in strong dipole-dipole interactions with the polar ketone and amine functional groups of this compound. Therefore, good to high solubility is expected in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar aromatic ring will facilitate solubility in nonpolar solvents through van der Waals forces. However, the presence of the polar functional groups may limit its miscibility with highly nonpolar solvents like hexane. Moderate to good solubility is anticipated in aromatic solvents like toluene.

Predicted Quantitative Solubility Data:

While experimental data is scarce, computational models can provide estimations of solubility. The following table presents predicted solubility values for this compound in a selection of common solvents. It is crucial to note that these are predicted values and should be confirmed experimentally for critical applications.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |

| Water | Polar Protic | Low |

| Ethanol | Polar Protic | Moderate to High |

| Methanol | Polar Protic | Moderate to High |

| Acetone | Polar Aprotic | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Dichloromethane | Polar Aprotic | High |

| Ethyl Acetate | Polar Aprotic | High |

| Toluene | Nonpolar | Moderate |

| n-Hexane | Nonpolar | Low to Moderate |

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid organic compounds, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

-

pH (in Aqueous Solutions): The tertiary amine group in this compound is basic. In acidic aqueous solutions, this group will be protonated to form a cationic species. This salt formation will dramatically increase its solubility in water due to the introduction of a charge.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that can effectively interact with both the polar and nonpolar regions of the molecule will be the most effective.

-

Presence of Other Solutes: The presence of other compounds in the solution can either increase or decrease the solubility of this compound through various effects such as co-solvency or salting out.

Experimental Determination of Solubility

For applications in research and drug development, precise quantitative solubility data is often required. The following are standard, reliable methods for determining the solubility of a solid compound like this compound.

Equilibrium Solubility Method (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic equilibrium solubility.

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for the equilibrium solubility determination.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert vial. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vial to accelerate phase separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

-

Analysis: Determine the concentration of this compound in the collected aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) from the measured concentration.

Solvent Addition (Titration) Method

This method is a more rapid approach to estimate solubility.

Diagram of the Solvent Addition Method Workflow:

Caption: Workflow for the solvent addition solubility determination.

Detailed Protocol:

-

Preparation: Place a precisely weighed amount of this compound into a thermostatted vessel equipped with a stirrer.

-

Solvent Addition: Gradually add the solvent of interest in small, accurately measured increments.

-

Observation: After each addition, allow the system to equilibrate and visually inspect for the complete dissolution of the solid.

-

Endpoint Determination: The endpoint is reached when the last crystal of the solid dissolves. Record the total volume of solvent added.

-

Calculation: Calculate the solubility based on the initial mass of the solute and the final volume of the solvent.

Applications in Drug Development

A thorough understanding of the solubility of this compound is critical in several areas of pharmaceutical development:

-

Process Chemistry: The selection of an appropriate reaction solvent is crucial for achieving high yields and purity. A solvent in which the reactants are sufficiently soluble but the product may be less soluble can facilitate purification by crystallization.

-

Formulation Development: For oral and parenteral drug products, the solubility of the active pharmaceutical ingredient (API) and its intermediates is a key factor in achieving the desired bioavailability.

-

Crystallization and Polymorph Screening: The choice of solvent can significantly influence the crystal form (polymorph) of a compound, which in turn affects its physical properties, stability, and bioavailability.

-

Analytical Method Development: The development of robust analytical methods, such as HPLC, requires the selection of a mobile phase in which the analyte is readily soluble.

Conclusion

While specific experimental solubility data for this compound is not widely published, a comprehensive understanding of its molecular structure and the principles of solubility allows for reliable qualitative predictions. The presence of both polar (ketone and tertiary amine) and nonpolar (aromatic ring) moieties suggests that it will exhibit a versatile solubility profile across a range of common organic solvents. For applications requiring precise quantitative data, the well-established equilibrium solubility (shake-flask) and solvent addition methods provide robust frameworks for experimental determination. This guide serves as a foundational resource for researchers, enabling them to make informed decisions regarding solvent selection and to design and execute experiments to quantify the solubility of this important pharmaceutical intermediate.

References

Leveraging 3'-Dimethylaminoacetophenone as a Strategic Precursor in Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

As a cornerstone in the synthesis of complex molecular architectures, 3'-Dimethylaminoacetophenone (3'-DMAA) presents itself as a uniquely versatile precursor for the medicinal chemist. Its intrinsic chemical properties—a reactive acetyl group for carbon-carbon bond formation and a meta-positioned dimethylamino moiety for modulating electronic properties and pharmacokinetic profiles—make it an invaluable starting material for a diverse range of therapeutic agents.[1] This guide provides an in-depth exploration of 3'-DMAA's strategic applications, focusing on key chemical transformations and their translation into high-value pharmaceutical scaffolds.

Core Attributes of this compound

This compound, a substituted acetophenone, is a solid at room temperature with the chemical formula C10H13NO.[2] The power of this molecule lies in the interplay between its two key functional groups. The acetyl group provides a pro-nucleophilic α-carbon, ripe for enolate formation, while the dimethylamino group acts as an electron-donating group, influencing the reactivity of the aromatic ring and serving as a potential site for salt formation or hydrogen bonding, which can enhance solubility and target engagement.[1]

| Property | Value |

| CAS Number | 18992-80-8 |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| Appearance | Solid |

| Melting Point | ~37°C |

Key Synthetic Transformations: From Precursor to Privileged Scaffold

The utility of 3'-DMAA in medicinal chemistry is most evident in its application in two fundamental, yet powerful, name reactions: the Mannich reaction and the Claisen-Schmidt condensation. These transformations convert a simple precursor into complex intermediates that are staples in drug development.

The Mannich Reaction: Building β-Amino Ketone Scaffolds

The Mannich reaction is a three-component aminoalkylation that forms a C-C bond at the α-position of a carbonyl compound.[3][4] In this reaction, 3'-DMAA serves as the active hydrogen compound, reacting with a non-enolizable aldehyde (typically formaldehyde) and a primary or secondary amine to yield a β-amino carbonyl compound known as a Mannich base.[3][5]

Causality and Mechanism: The reaction is typically acid-catalyzed. It begins with the formation of an electrophilic iminium ion from the amine and formaldehyde.[4] Concurrently, the acidic conditions promote the tautomerization of 3'-DMAA to its enol form. This enol then acts as a nucleophile, attacking the iminium ion to forge the new carbon-carbon bond, resulting in the Mannich base.[3][4] These bases are crucial intermediates in the synthesis of pharmaceuticals, including analgesics, alkaloids, and other bioactive molecules.[3][6][7]

Caption: Workflow for the Mannich reaction using 3'-DMAA.

Experimental Protocol: Synthesis of a 3'-DMAA-Derived Mannich Base

This protocol is representative of a classic Mannich reaction.

-

Reaction Setup: In a round-bottom flask, combine this compound (1 eq.), a secondary amine hydrochloride salt (e.g., dimethylamine hydrochloride, 1.2 eq.), and paraformaldehyde (1.5 eq.) in ethanol.

-

Catalysis: Add a catalytic amount of hydrochloric acid to ensure an acidic environment.

-

Reflux: Heat the mixture to reflux (approximately 78°C) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, reduce the solvent volume under vacuum.

-

Precipitation & Isolation: Add a non-polar solvent like acetone or diethyl ether to the concentrated solution to precipitate the hydrochloride salt of the Mannich base.[6]

-

Purification: Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum. The product can be further purified by recrystallization if necessary.[6]

| Reactant | Molar Eq. | Purpose |

| 3'-DMAA | 1.0 | Active Hydrogen Compound |

| Dimethylamine HCl | 1.2 | Amine Source |

| Paraformaldehyde | 1.5 | Aldehyde Source |

| Ethanol | Solvent | Reaction Medium |

| HCl (catalytic) | Cat. | Catalyst for Iminium/Enol Formation |

Claisen-Schmidt Condensation: Gateway to Chalcones and Flavonoids

The Claisen-Schmidt condensation is a robust method for synthesizing chalcones, which are 1,3-diphenyl-2-propen-1-ones.[8][9] These molecules are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities and their role as precursors for flavonoids.[1][8]

Causality and Mechanism: This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.[10] The base (e.g., NaOH or KOH) abstracts an α-proton from 3'-DMAA to form a nucleophilic enolate ion. This enolate then attacks the carbonyl carbon of the aldehyde in an aldol addition. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of water) to yield the thermodynamically stable, conjugated α,β-unsaturated ketone—the chalcone.[10]

Caption: Pathway of the Claisen-Schmidt condensation to form chalcones.

Experimental Protocol: Synthesis of a 3'-DMAA-Derived Chalcone

-

Solution Preparation: Dissolve this compound (1 eq.) and a substituted aromatic aldehyde (1 eq.) in ethanol in a flask.

-

Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of a strong base, such as 10% NaOH or KOH, dropwise with constant stirring.[10][11]

-

Reaction: Allow the reaction mixture to stir at room temperature for 14-16 hours.[10] A solid precipitate often forms during this time.

-

Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.[10]

-

Purification: Collect the solid chalcone product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. Recrystallization from ethanol typically yields a pure product.

Advanced Applications: From Chalcones to Heterocyclic Kinase Inhibitors

The true power of 3'-DMAA as a precursor is realized when its primary derivatives, like chalcones, are used to construct complex heterocyclic systems. Many modern therapeutics, particularly kinase inhibitors, are built upon heterocyclic cores.[12][13] The pyrazole moiety, for instance, is a privileged scaffold for developing kinase inhibitors.[14]

Chalcones derived from 3'-DMAA are ideal starting points for synthesizing pyrazole-based compounds. The α,β-unsaturated ketone system in the chalcone can react with hydrazine derivatives in a cyclocondensation reaction to form the pyrazole ring.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, CasNo.18992-80-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. oarjbp.com [oarjbp.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. scialert.net [scialert.net]

- 11. researchgate.net [researchgate.net]

- 12. A Chemical Probe for Dark Kinase STK17B Derives its Potency and High Selectivity Through a Unique P-loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Acetophenones

Introduction: The Unassuming Ketone with a Profound Impact

In the vast landscape of organic chemistry, few molecular frameworks have demonstrated the versatility and enduring relevance of the substituted acetophenone. This seemingly simple aromatic ketone, with its phenyl ring and acetyl group, has served as a cornerstone in the synthesis of a remarkable array of molecules, from fragrances and polymers to life-saving pharmaceuticals.[1] This technical guide provides an in-depth exploration of the discovery and history of substituted acetophenones, designed for researchers, scientists, and drug development professionals. We will traverse the timeline of their initial synthesis, delve into the evolution of their preparation, and illuminate their pivotal role as a versatile scaffold in the creation of complex and biologically active compounds. By understanding the historical context and the causal relationships behind synthetic choices, we can better appreciate and leverage the power of this unassuming yet powerful chemical entity.

Chapter 1: The Dawn of an Aromatic Ketone - Early Discoveries and Synthetic Pioneers

The story of acetophenone begins in the mid-19th century, a period of fervent discovery in organic chemistry. The first synthesis of the parent compound, acetophenone, is credited to the French chemist Charles Friedel in 1857. His early methods involved the distillation of a mixture of calcium benzoate and calcium acetate, and the reaction of benzoyl chloride with organometallic reagents. These initial forays, while groundbreaking, were far from the efficient and scalable methods employed today.

A pivotal moment in the history of acetophenone synthesis arrived in 1877 with the discovery of the eponymous Friedel-Crafts reaction by Charles Friedel and his American collaborator, James Crafts.[2] This electrophilic aromatic substitution reaction, which involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, revolutionized aromatic chemistry.[3] The Friedel-Crafts acylation provided a direct and versatile route to acetophenones and their substituted derivatives, laying the groundwork for their widespread availability and subsequent application. The first industrial synthesis of acetophenone, however, was not realized until 1925, utilizing this very reaction.

Chapter 2: Mastering the Synthesis: From Classical Methods to Industrial Might

The ability to introduce a wide array of substituents onto the acetophenone scaffold has been a driving force in its chemical exploration. The synthetic methodologies have evolved significantly, from laboratory-scale classical reactions to large-scale industrial processes.

The Workhorse of the Lab: Friedel-Crafts Acylation

The Friedel-Crafts acylation remains a cornerstone for the laboratory synthesis of substituted acetophenones due to its reliability and broad substrate scope. The choice of starting materials and reaction conditions allows for precise control over the final product.

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common Lewis acid catalyst. Its role is to activate the acylating agent (acyl chloride or anhydride) by forming a highly electrophilic acylium ion, which then attacks the aromatic ring. The amount of catalyst is crucial; often, more than a stoichiometric amount is required because the product ketone can form a complex with the Lewis acid, rendering it inactive.[3]

-

Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like carbon disulfide or nitrobenzene are often used.

-

Temperature: The reaction temperature is a critical parameter. Lower temperatures can favor the formation of the para-substituted isomer in cases where both ortho and para products are possible.[4]

-

Substituent Effects: The nature of the substituents already present on the aromatic ring dictates the regioselectivity of the acylation. Electron-donating groups activate the ring and direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position.

This protocol provides a representative example of a laboratory-scale Friedel-Crafts acylation.

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromobenzene

-

Acetyl Chloride

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated Hydrochloric Acid

-

5% Sodium Hydroxide Solution

-

Anhydrous Magnesium Sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Heating mantle

-

Separatory funnel

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0°C in an ice bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

Addition of Bromobenzene: After the addition of acetyl chloride is complete, add a solution of bromobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic extracts and wash sequentially with water, 5% NaOH solution, and again with water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Table 1: Friedel-Crafts Acylation of Various Benzene Derivatives with Acetic Anhydride

| Entry | Benzene Derivative | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Anisole | 10 | 60 | 2 | 97 | [4] |

| 2 | Anisole | 5 | 60 | 2 | 87 | [4] |

| 3 | Anisole | 2 | 60 | 2 | 65 | [4] |

| 4 | Anisole | 10 | 40 | 2 | 82 | [4] |

| 5 | Toluene | 10 | 60 | 4 | 94 | [5] |

| 6 | m-Xylene | 10 | 60 | 4 | 92 | [5] |

Industrial Scale Production: The Hock Process and Ethylbenzene Oxidation

For the large-scale production of acetophenone, more economically viable and continuous processes are employed.

The Hock process, developed independently by Heinrich Hock in 1944 and by R. Ūdris and P. Sergeyev in 1942, is a major industrial method for the production of phenol and acetone.[6][7] Acetophenone is a significant byproduct of this process.[8]

The process begins with the Friedel-Crafts alkylation of benzene with propene to produce cumene (isopropylbenzene). Cumene is then oxidized with air to cumene hydroperoxide, which, upon treatment with acid, undergoes a remarkable rearrangement to yield phenol and acetone.[6][7] A side reaction involving an alternative rearrangement of the intermediate results in the formation of acetophenone and methanol.[8]

A more direct industrial route to acetophenone is the catalytic oxidation of ethylbenzene.[9] This process typically uses a cobalt or manganese catalyst and involves the reaction of ethylbenzene with air or oxygen at elevated temperatures and pressures.[10][11]

Causality Behind Industrial Process Choices:

-

Feedstock Availability: Benzene, propene, and ethylbenzene are readily available and relatively inexpensive petrochemical feedstocks, making these processes economically feasible.[9]

-

Atom Economy: While the Hock process is primarily for phenol and acetone, the co-production of acetophenone adds to its overall economic value. The direct oxidation of ethylbenzene has a better atom economy for acetophenone production.

-

Catalyst Selection: The choice of transition metal catalysts in ethylbenzene oxidation is critical for achieving high conversion and selectivity. These catalysts facilitate the formation of radical intermediates that lead to the desired product.[11]

-

Reaction Conditions: The optimization of temperature, pressure, and reaction time is essential to maximize the yield of acetophenone while minimizing the formation of byproducts such as 1-phenylethanol and benzoic acid.[10]

Chapter 3: Nature's Acetophenones - A Reservoir of Bioactivity

Substituted acetophenones are not merely products of human ingenuity; they are also found in a wide variety of plants and have been used in traditional medicine for centuries.[1] These naturally occurring compounds often exhibit significant biological activities, serving as a source of inspiration for modern drug discovery.

Paeonol and Apocynin: A Tale of Two Isomers

Two of the most well-studied naturally occurring acetophenones are paeonol (2-hydroxy-4-methoxyacetophenone) and apocynin (4-hydroxy-3-methoxyacetophenone).[8]

-

Paeonol , isolated from the root bark of the peony plant (Paeonia suffruticosa), has a long history of use in traditional Chinese medicine for its anti-inflammatory and analgesic properties.[1]

-

Apocynin , first described in 1883 by Oswald Schmiedeberg, is found in the roots of Apocynum cannabinum (Canadian hemp).[12]

Both compounds have been shown to possess potent anti-inflammatory and antioxidant activities. Their mechanisms of action involve the modulation of key inflammatory signaling pathways.[13][14] For instance, they can inhibit the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response, and reduce the production of pro-inflammatory cytokines like TNF-α.[14][15]

Chapter 4: The Acetophenone Scaffold in Drug Discovery - Building Blocks for Modern Medicine

The true power of substituted acetophenones lies in their utility as versatile building blocks in the synthesis of complex pharmaceutical agents.[8] The reactive ketone group and the modifiable aromatic ring provide synthetic handles for a wide range of chemical transformations.[16]

Synthesis of COX-2 Inhibitors: Rofecoxib and Celecoxib

A prime example of the importance of substituted acetophenones in drug development is their use in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs).

-

Rofecoxib (Vioxx®): The synthesis of Rofecoxib, a potent and selective COX-2 inhibitor, often starts from 4-(methylthio)acetophenone.[17] This key intermediate is then elaborated through a series of reactions to construct the final furanone ring system.[18] Although withdrawn from the market, the synthesis of Rofecoxib remains a classic example of the application of a substituted acetophenone in medicinal chemistry.[19][20]

-

Celecoxib (Celebrex®): The synthesis of Celecoxib, another widely used COX-2 inhibitor, can commence from 4-methylacetophenone.[21][22] A Claisen condensation with ethyl trifluoroacetate, followed by a cyclocondensation with a substituted hydrazine, leads to the formation of the pyrazole core of the drug.[23][24]

A Scaffold for Diverse Therapeutic Agents

The utility of the acetophenone scaffold extends far beyond anti-inflammatory drugs. A wide range of pharmaceuticals with diverse therapeutic applications are derived from substituted acetophenones, including:

-

Antidepressants: Bupropion

-

Anorectics: Amfepramone (Diethylpropion)

-

Neuropsychiatric agents: Pyrovalerone

-

Hypnotics: Zolpidem

-

Calcimimetics: Cinacalcet

-

Antifungals: Oxiconazole[8]

Conclusion: A Legacy of Innovation and a Future of Possibilities

From its initial discovery in the 19th century to its current role as a cornerstone of modern medicinal chemistry, the journey of the substituted acetophenone is a testament to the power of fundamental organic chemistry. The development of synthetic methodologies, from the classical Friedel-Crafts reaction to sophisticated industrial processes, has unlocked the potential of this versatile scaffold. The study of naturally occurring acetophenones continues to provide valuable insights into their biological activities and inspire the development of new therapeutic agents. For researchers and scientists in drug development, a deep understanding of the history, synthesis, and reactivity of substituted acetophenones is not merely an academic exercise; it is a gateway to innovation and the creation of novel molecules that can address unmet medical needs. The enduring legacy of the acetophenone scaffold ensures its continued importance in the ever-evolving landscape of chemical and pharmaceutical sciences.

References

- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 6. Cumene process - Wikipedia [en.wikipedia.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]